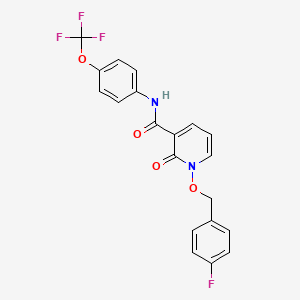![molecular formula C16H22N2OS B2831111 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 342384-45-6](/img/structure/B2831111.png)
5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound, notable for its intricate structure and potential applications across various scientific disciplines. The compound's structure includes a cyclododecane core fused with a thienopyrimidine moiety, leading to unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. One common route includes the cyclization of a linear precursor with sulfur-containing reagents under high temperature and pressure, followed by condensation reactions to introduce the pyrimidinone moiety. Each step requires precise control of reaction conditions, such as temperature, pH, and catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one often utilizes continuous flow reactors. These reactors allow for better control of reaction parameters and improved scalability. Key considerations in industrial production include the cost of raw materials, energy efficiency, and waste management.
化学反応の分析
Types of Reactions
The compound is involved in various chemical reactions, including:
Oxidation: Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Using reducing agents like sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: Introducing different substituents into the molecule using reagents like halides or organometallics.
Common Reagents and Conditions
Common reagents include bases like sodium hydroxide for deprotonation steps, acids for catalyzing certain reactions, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to dissolve reactants and facilitate reactions.
Major Products Formed
The reactions typically yield derivatives of the original compound with various substituents, which can modify its physical and chemical properties, leading to potentially novel applications.
科学的研究の応用
Chemistry
The compound serves as a building block for synthesizing more complex molecules, useful in material science and as intermediates in organic synthesis.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or binding agents due to their structural complexity and potential bioactivity.
Medicine
Pharmacologically, these compounds are explored for their potential therapeutic benefits, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrial applications include its use as a precursor for high-performance materials, such as polymers or advanced coatings, due to its stability and versatile reactivity.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine moiety, in particular, is known for its ability to bind to nucleic acids or proteins, thereby modulating their function. These interactions can lead to the activation or inhibition of particular biological pathways, depending on the target and context.
類似化合物との比較
Similar Compounds
Similar compounds include:
Cyclododecane derivatives: These compounds share the cyclododecane core, contributing to their structural and functional similarities.
Uniqueness
5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its combined cyclododecane and thienopyrimidine structure, which imparts unique physical, chemical, and biological properties. This dual structural motif is less common among related compounds, making it a subject of interest for developing novel materials and pharmaceuticals.
Hope you enjoyed this chemical deep dive!
特性
IUPAC Name |
19-thia-15,17-diazatricyclo[10.7.0.013,18]nonadeca-1(12),13(18),16-trien-14-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-15-14-12-9-7-5-3-1-2-4-6-8-10-13(12)20-16(14)18-11-17-15/h11H,1-10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLABQXQBDSSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC2=C(CCCC1)C3=C(S2)N=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2831029.png)


![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2831036.png)

![8-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B2831038.png)
![N-(3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2831039.png)
![Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2831043.png)


![4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2831047.png)
![methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate](/img/structure/B2831048.png)

![N-[3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2831051.png)
